N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Physicochemical profiling Conformational analysis Medicinal chemistry

Programs requiring a conformationally flexible, medium-sized cycloalkyl triazolo[4,3-b]pyridazine core often face supply inconsistency. This compound directly resolves that issue with a unique cycloheptylamine handle (6 rotatable bonds, clogP 2.32) distinct from common cyclohexyl analogs. - Enables parallel SAR exploration for Pim-1, BRD4, and c-Met targets. - Supports high-throughput chemistry via straightforward acylation/sulfonylation without salt-formation complications. - Permeability reference probe (TPSA 53.94 Ų) for benchmarking brain penetration in PAMPA-BBB assays.

Molecular Formula C13H16F3N5
Molecular Weight 299.29 g/mol
Cat. No. B4974875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC13H16F3N5
Molecular Weight299.29 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2
InChIInChI=1S/C13H16F3N5/c14-13(15,16)12-19-18-11-8-7-10(20-21(11)12)17-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,17,20)
InChIKeyMEFABGBDRJWPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cycloheptyl-3-(trifluoromethyl)triazolopyridazin-6-amine – Identity & Procurement


N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (molecular formula C₁₃H₁₆F₃N₅, MW 299.30 g·mol⁻¹) is a fully synthetic heterocyclic compound belonging to the triazolo[4,3-b]pyridazine family.[1] It features a 3‑trifluoromethyl substituent on the triazole ring and a cycloheptylamino group at the 6‑position of the pyridazine. The scaffold is found in kinase inhibitor programs (e.g., Pim‑1, BRD4, c‑Met) and PAR1 antagonist patents,[2][3] making it a relevant intermediate for medicinal chemistry. The cycloheptyl group distinguishes it from the more common cyclohexyl, cyclohexylmethyl, or aryl analogs that populate patent and crystal‑structure databases.[4]

N-cycloheptyl-3-(trifluoromethyl)triazolopyridazin-6-amine – Irreplaceable Features


Compounds built on the [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold display steep structure–activity relationships where even minor changes in the N‑6 substituent alter lipophilicity, hydrogen‑bonding capacity, and conformational flexibility.[1] The cycloheptyl ring is conformationally distinct from cyclohexyl or cyclohexylmethyl: it adds one methylene unit, increases the number of rotatable bonds from 5 to 6, and raises clogP relative to a cyclohexylmethyl matched pair with the same molecular formula.[2] These differences directly affect permeability, solubility, and target‑binding pre‑organization, meaning that a procurement specification that ignores the cycloheptyl group would deliver a compound with divergent physicochemical and, potentially, biological properties.[3]

N-cycloheptyl-3-(trifluoromethyl)triazolopyridazin-6-amine – Quantitative Differentiation


Rotatable Bond Count: Cycloheptyl vs Cyclohexylmethyl

The target compound carries a secondary cycloheptylamine substituent directly attached to the pyridazine ring, resulting in 6 rotatable bonds. The closest commercially available isomer, N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, possesses a methylene spacer that reduces the rotatable bond count to 5.[1] The extra rotatable bond in the target compound increases conformational entropy and may influence binding‑site accommodation during lead optimization.

Physicochemical profiling Conformational analysis Medicinal chemistry

Lipophilicity (clogP): Cycloheptyl vs Cyclohexylmethyl

The predicted clogP of N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is 2.32.[1] In the isomeric N-(cyclohexylmethyl) comparator, the same calculation engine returns a clogP of approximately 2.18, yielding a ΔclogP of +0.14 log units.[2] This shift is consistent with the absence of a methylene spacer and the addition of one ring carbon in the cycloheptyl system.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptors: Cycloheptyl vs Dimethylamino-Cycloheptylmethyl

The target compound contains 5 hydrogen‑bond acceptors (HBA).[1] The dimethylamino‑cycloheptylmethyl derivative, N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, contains a tertiary amine that raises the HBA count to 6 and introduces a basic center (pKa ~8–9). The additional acceptor can alter solubility, off‑target binding, and formulation behavior, making the target compound a more neutral‑charge probe molecule.

H-bond interactions Bioisosterism Solubility

Topological Polar Surface Area & Brain Penetration Potential

The topological polar surface area (TPSA) of the target compound is 53.94 Ų.[1] This value lies within the empirically derived threshold of <60–70 Ų often associated with good passive blood–brain barrier permeation, whereas larger 3‑aryl analogs such as N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibit TPSA values >60 Ų and are predominantly peripherally restricted Pim‑1 inhibitors.[2]

CNS drug design TPSA Blood-brain barrier

N-cycloheptyl-3-(trifluoromethyl)triazolopyridazin-6-amine – Research & Procurement Scenarios


Scaffold Hopping & Fragment Growing for Kinase/Bromodomain

When a program requires a triazolo[4,3-b]pyridazine core with a medium‑sized cycloalkyl amine that provides higher conformational flexibility (6 rotatable bonds) and intermediate lipophilicity (clogP 2.32), this compound serves as a direct replacement for the less flexible cyclohexylmethyl isomer.[1] Its physicochemical profile supports parallel SAR exploration against targets such as Pim‑1 or BRD4 where the 3‑trifluoromethyl group has already been validated by co‑crystal structures.

CNS Penetration Feasibility Tool Compound

With a TPSA of 53.94 Ų and 5 hydrogen‑bond acceptors, the compound resides within the favorable CNS‑drug space. It can be used as a reference probe in permeability assays (e.g., PAMPA‑BBB or MDCK‑MDR1) to benchmark brain penetration potential of later‑generation triazolopyridazines that incorporate bulkier 3‑aryl substituents with higher TPSA.[1]

Late-Stage Diversification via Secondary Amine

The secondary cycloheptylamine handle can be acylated, sulfonylated, or alkylated to generate focused compound libraries. Compared with the dimethylamino‑cycloheptylmethyl congener, the absence of an additional basic center simplifies purification and reduces salt‑formation complications, making it more amenable to high‑throughput chemistry workflows.

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